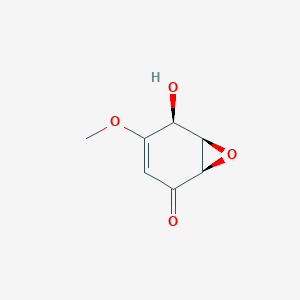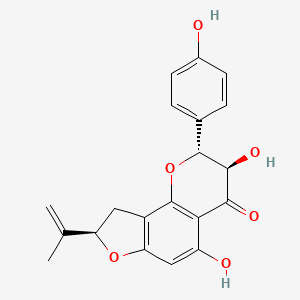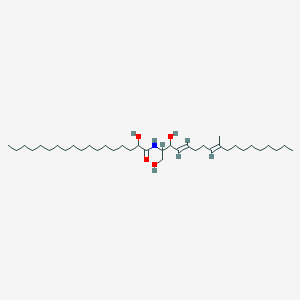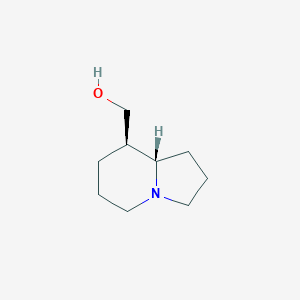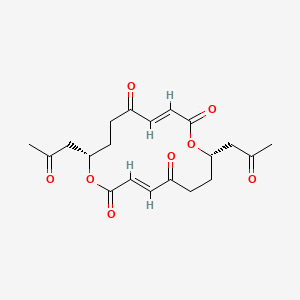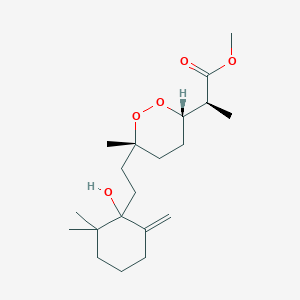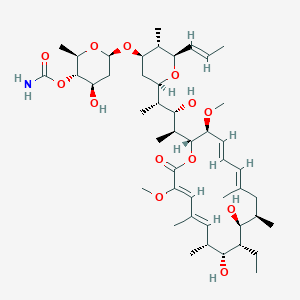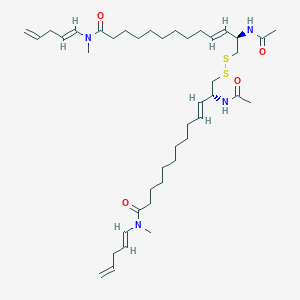
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one is a member of the class of benzothiazines that is 3,4-dihydro-2H-1,4-benzothiazin-3-one bearing additional hydroxy and 2-amino-2-carboxyethyl substituents at positions 5 and 7 respectively. It has a role as a human metabolite. It is a benzothiazine, a lactam, a member of phenols and a non-proteinogenic alpha-amino acid.
Scientific Research Applications
Oxidation Chemistry and Neurotransmitter Conjugates
- This compound appears as a result of the oxidation of norepinephrine and epinephrine in the presence of cysteine. This process generates cysteinyl conjugates of catecholaminergic neurotransmitters, serving as precursors to various dihydrobenzothiazines (DHBTs). These findings have implications in neurodegenerative disorders (Shen & Dryhurst, 1997).
Synthesis and Chemical Properties
- The compound is part of a series synthesized to study aza and thio analogues of natural products like blepharigenin. Such studies contribute to understanding the chemical properties and potential applications of these compounds (Kluge & Sicker, 1996).
Reactivity and Formation of Benzothiazine Derivatives
- The compound's reactivity was explored through treatments with sodium hydroxide and hydrochloric acid, leading to the formation of various benzothiazine derivatives. This research is crucial in the field of organic chemistry, particularly in understanding the behavior of benzothiazines (Coutts et al., 1970).
Application in Synthesis of Spiro Heterocycles
- The compound is used in synthesizing spiro derivatives of N-aminopyrrole or 3-pyridazinone, which are significant in medicinal chemistry. This synthesis method is efficient and contributes to the development of new pharmaceutical compounds (Nazarenko et al., 2007).
Anti-Microbial Properties
- Certain derivatives of the compound exhibit moderate to significant anti-microbial activities. This discovery is vital in the search for new anti-bacterial and anti-fungal agents (Ahmad et al., 2011).
Biological Activity and Pharmacological Potential
- Some derivatives of the compound are being explored for their potential as diuretics and analgesics. This research is part of a broader search for new biologically active substances in the pharmaceutical industry (Ukrainets et al., 2017).
properties
Product Name |
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one |
|---|---|
Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-amino-3-(5-hydroxy-3-oxo-4H-1,4-benzothiazin-7-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4S/c12-6(11(16)17)1-5-2-7(14)10-8(3-5)18-4-9(15)13-10/h2-3,6,14H,1,4,12H2,(H,13,15)(H,16,17) |
InChI Key |
IRQPIGVFKBQNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2S1)CC(C(=O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



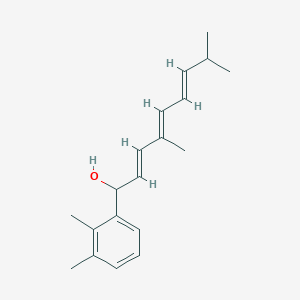
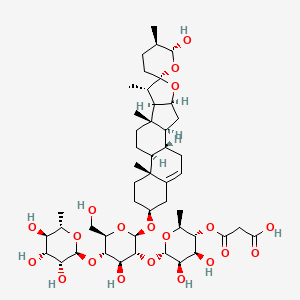
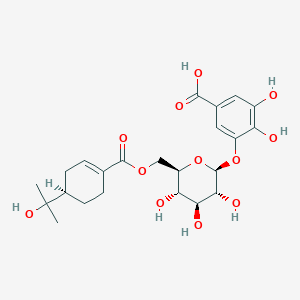
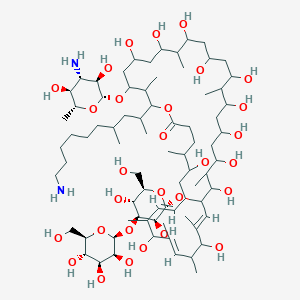
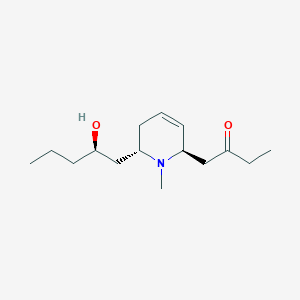
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1251337.png)
